
1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is a chemical compound with a molecular formula of C18H30N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propan-2-yl group, and a carbamate group attached to a 2-methyl-4-propoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 1-(diethylamino)propan-2-ol with 2-methyl-4-propoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diethylamino)-2-propanyl [4-(hexyloxy)-2-methylphenyl]carbamate
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
Uniqueness
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diethylamino and carbamate groups, along with the propoxyphenyl moiety, differentiates it from other similar compounds and contributes to its specific applications and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64020-69-5 |
|---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-6-11-22-16-9-10-17(14(4)12-16)19-18(21)23-15(5)13-20(7-2)8-3/h9-10,12,15H,6-8,11,13H2,1-5H3,(H,19,21) |
InChI Key |
LEJYTJPNWHCABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
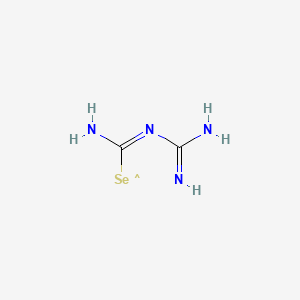
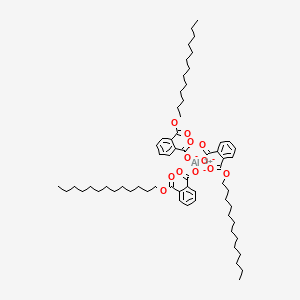
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
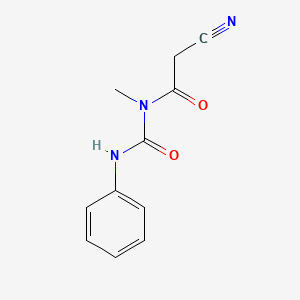
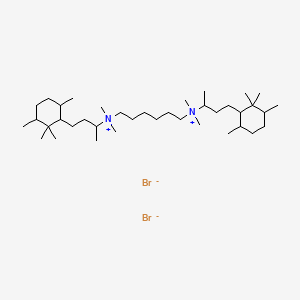

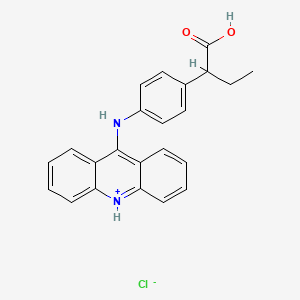
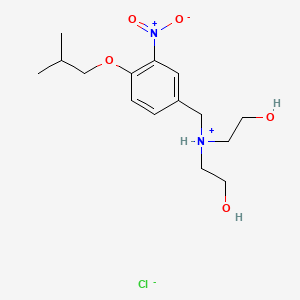
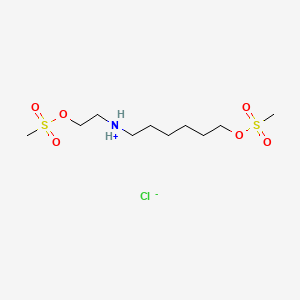
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)

